molecular formula C17H18N2O2 B5109346 N-(2-methylphenyl)-N'-(2-phenylethyl)ethanediamide

N-(2-methylphenyl)-N'-(2-phenylethyl)ethanediamide

Cat. No. B5109346
M. Wt: 282.34 g/mol
InChI Key: WNRIDHIWKLNGQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methylphenyl)-N'-(2-phenylethyl)ethanediamide, also known as MPEP, is a compound that has garnered significant attention in the scientific community due to its potential applications in research. MPEP is a selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in several neurological disorders.

Scientific Research Applications

N-(2-methylphenyl)-N'-(2-phenylethyl)ethanediamide has been extensively studied for its potential applications in neurological disorders such as Parkinson's disease, anxiety, depression, and addiction. It has been shown to reduce the severity of motor symptoms in animal models of Parkinson's disease and improve cognitive function in animal models of Alzheimer's disease. N-(2-methylphenyl)-N'-(2-phenylethyl)ethanediamide has also been found to reduce anxiety and depression-like behaviors in animal models.

Mechanism of Action

N-(2-methylphenyl)-N'-(2-phenylethyl)ethanediamide acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is involved in several neurological disorders. By blocking the activity of mGluR5, N-(2-methylphenyl)-N'-(2-phenylethyl)ethanediamide can modulate glutamate signaling in the brain, which can lead to the observed effects on neurological disorders.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-N'-(2-phenylethyl)ethanediamide has been shown to modulate several biochemical and physiological processes in the brain. It can reduce the release of dopamine and glutamate, which are neurotransmitters involved in several neurological disorders. N-(2-methylphenyl)-N'-(2-phenylethyl)ethanediamide can also increase the activity of GABA, which is an inhibitory neurotransmitter that can reduce the activity of excitatory neurons in the brain.

Advantages and Limitations for Lab Experiments

N-(2-methylphenyl)-N'-(2-phenylethyl)ethanediamide has several advantages for lab experiments, including its selectivity for mGluR5 and its ability to modulate several biochemical and physiological processes in the brain. However, N-(2-methylphenyl)-N'-(2-phenylethyl)ethanediamide also has some limitations, including its low solubility in water and its potential off-target effects.

Future Directions

There are several future directions for N-(2-methylphenyl)-N'-(2-phenylethyl)ethanediamide research, including its potential applications in other neurological disorders such as schizophrenia, autism, and epilepsy. N-(2-methylphenyl)-N'-(2-phenylethyl)ethanediamide could also be used as a tool to study the role of mGluR5 in synaptic plasticity and learning and memory. Additionally, N-(2-methylphenyl)-N'-(2-phenylethyl)ethanediamide could be used as a starting point for the development of new drugs that target mGluR5.

Synthesis Methods

N-(2-methylphenyl)-N'-(2-phenylethyl)ethanediamide can be synthesized using a multistep process that involves the reaction of 2-methylphenylacetonitrile with 2-phenylethylamine to form the intermediate 2-methylphenyl-N-(2-phenylethyl)acetamide. This intermediate can be further reacted with ethylenediamine to form the final product, N-(2-methylphenyl)-N'-(2-phenylethyl)ethanediamide.

properties

IUPAC Name

N'-(2-methylphenyl)-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-13-7-5-6-10-15(13)19-17(21)16(20)18-12-11-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRIDHIWKLNGQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylphenyl)-N'-(2-phenylethyl)ethanediamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.